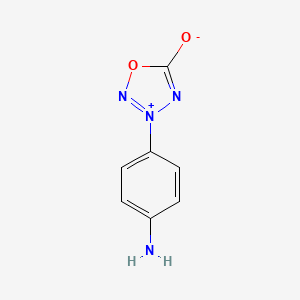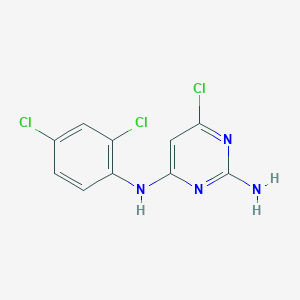
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Descripción general
Descripción
The compound 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and analyzed for their biological activities and molecular structures.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including chlorination and aminization reactions. For instance, the synthesis of a complex pyrazolopyrimidin compound was achieved by chlorination and aminization from a diol precursor . Although the exact synthesis route for 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is not provided, similar synthetic methods could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction techniques have been used to determine the crystal structures of these compounds, providing insights into their conformation and spatial arrangement . The molecular structure analysis of these compounds reveals that the nature of the substituents on the pyrimidine ring can significantly influence their binding affinity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is influenced by the substituents on the pyrimidine ring. For example, the introduction of a methylpiperazino group and various substituents at different positions on the pyrimidine ring has been shown to affect the compound's affinity for the dopamine receptor . These modifications can be achieved through specific chemical reactions, such as aminization, which is a common reaction in the synthesis of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallographic data provided for related compounds indicate that they can crystallize in different systems, such as triclinic, and possess specific geometric parameters . These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is believed to be the serotonin (5-HT) receptor sites . The serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
The compound interacts with its target, the serotonin receptor sites, by binding to them. The binding affinity is expected to be enhanced by the hydrophobic character of the substituents in the 4-position of the pyrimidine ring . The interaction of the ligand with an anionic side chain of the serotonin receptor site neutralizes the positive charge on the ligand bound to the receptor .
Pharmacokinetics
The compound’s hydrophobic character suggests that it may have good bioavailability .
Propiedades
IUPAC Name |
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-5-1-2-7(6(12)3-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMATPNGLUKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



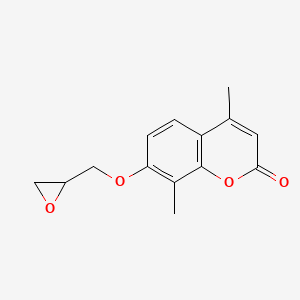
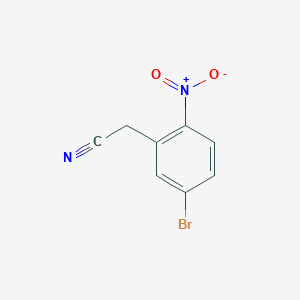


![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)
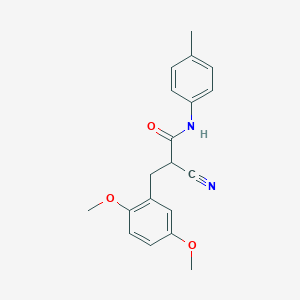

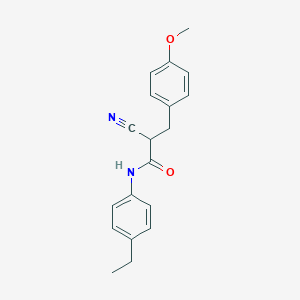
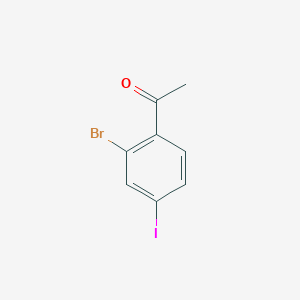
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

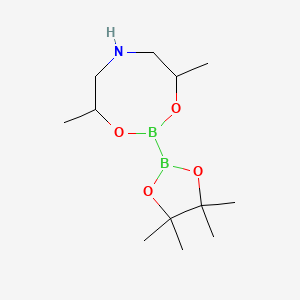
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)
